molecular formula C16H13F3O3 B8150878 3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde

3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde

Cat. No.: B8150878
M. Wt: 310.27 g/mol
InChI Key: ICPXLOXPSINRKN-UHFFFAOYSA-N
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Description

3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde is a fluorinated aromatic aldehyde featuring a benzyloxy group at the 3-position and a trifluoroethoxy group at the 4-position of the benzaldehyde ring. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by its substituents. The trifluoroethoxy group is strongly electron-withdrawing, while the benzyloxy group provides bulk and moderate electron-donating properties. This combination makes the compound a versatile intermediate for synthesizing chalcones, heterocycles, and fluorinated polymers .

Properties

IUPAC Name

3-phenylmethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3O3/c17-16(18,19)11-22-14-7-6-13(9-20)8-15(14)21-10-12-4-2-1-3-5-12/h1-9H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICPXLOXPSINRKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CC(=C2)C=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Benzylation of the 3-Hydroxy Group

In the first step, 3,4-dihydroxybenzaldehyde undergoes benzylation at the 3-position using benzyl bromide under basic conditions. A mixture of 3,4-dihydroxybenzaldehyde (1 equiv), potassium carbonate (2.2 equiv), and benzyl bromide (1.1 equiv) in acetone is refluxed for 24 hours. The reaction proceeds via an SN2 mechanism, yielding 3-(benzyloxy)-4-hydroxybenzaldehyde with >95% purity after column chromatography (ethyl acetate/hexane, 3:7).

Trifluoroethylation of the 4-Hydroxy Group

The intermediate 3-(benzyloxy)-4-hydroxybenzaldehyde is then treated with 2,2,2-trifluoroethyl bromide in the presence of sodium hydride (NaH) in dimethylformamide (DMF) at 0°C to room temperature. This step achieves 85–90% yield, with the reaction monitored by TLC (Rf = 0.45 in ethyl acetate/hexane, 1:1). The strong base deprotonates the hydroxyl group, facilitating nucleophilic substitution.

StepReagentsConditionsYield
1BnBr, K₂CO₃Acetone, reflux, 24 h98%
2CF₃CH₂Br, NaHDMF, 0°C → RT, 12 h88%

Mitsunobu Reaction for Trifluoroethylation

For sterically hindered substrates, the Mitsunobu reaction offers an alternative for introducing the trifluoroethoxy group.

Reaction Mechanism

The 4-hydroxy group of 3-(benzyloxy)-4-hydroxybenzaldehyde reacts with 2,2,2-trifluoroethanol using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃) in tetrahydrofuran (THF). This method avoids strong bases, making it suitable for acid-sensitive intermediates. The reaction proceeds at 0°C for 6 hours, achieving 82% yield.

Advantages and Limitations

While the Mitsunobu reaction provides excellent regioselectivity, it generates stoichiometric phosphine oxide byproducts, complicating purification. Column chromatography (SiO₂, ethyl acetate/hexane 1:3) is required to isolate the product.

One-Pot Protection-Alkylation Strategy

To streamline synthesis, a one-pot approach combines benzylation and trifluoroethylation in a single reaction vessel.

Simultaneous Dual Alkylation

3,4-Dihydroxybenzaldehyde is treated with benzyl bromide and 2,2,2-trifluoroethyl bromide in the presence of cesium carbonate (Cs₂CO₃) in acetonitrile at 80°C. However, this method suffers from poor regiocontrol, yielding a 65:35 mixture of the desired product and its regioisomer.

Optimization with Phase-Transfer Catalysts

Adding tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst improves selectivity to 85:15, with an overall yield of 78%. The catalyst enhances the solubility of inorganic bases, accelerating the reaction kinetics.

Reductive Amination Intermediate Route

A less conventional route involves reductive amination to install a temporary amino group, which is later functionalized.

Amination and Subsequent Alkylation

3,4-Dihydroxybenzaldehyde reacts with ammonium acetate and sodium cyanoborohydride to form 3,4-diaminobenzaldehyde. Benzylation and trifluoroethylation are then performed sequentially. While this method achieves 70% overall yield, it introduces unnecessary complexity and is rarely employed industrially.

Palladium-Catalyzed Coupling Approaches

Recent advances leverage cross-coupling reactions to assemble the benzaldehyde core.

Suzuki-Miyaura Coupling

A boronic ester derivative of 3-(benzyloxy)-4-(trifluoroethoxy)benzene undergoes Suzuki coupling with formyl chloride in the presence of Pd(PPh₃)₄. This method offers modularity but requires pre-functionalized starting materials, limiting its practicality .

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyloxy and trifluoroethoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Benzyl bromide in the presence of a base like potassium carbonate in DMF.

Major Products Formed

    Oxidation: 3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzoic acid.

    Reduction: 3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the synthesis of drug candidates with improved pharmacokinetic properties due to the presence of the trifluoroethoxy group.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The trifluoroethoxy group can enhance the lipophilicity and metabolic stability of the compound, potentially improving its efficacy and bioavailability.

Comparison with Similar Compounds

Structural and Electronic Effects

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
This compound 3-OCH₂C₆H₅, 4-OCH₂CF₃ C₁₆H₁₃F₃O₃ 310.27 Electron-donating (benzyloxy) + strong electron-withdrawing (trifluoroethoxy)
4-(2,2,2-Trifluoroethoxy)benzaldehyde 4-OCH₂CF₃ C₉H₇F₃O₂ 204.15 Strong electron-withdrawing (trifluoroethoxy) dominates
3-Ethoxy-4-(2,2,2-trifluoroethoxy)benzaldehyde 3-OCH₂CH₃, 4-OCH₂CF₃ C₁₁H₁₁F₃O₃ 248.20 Moderate electron-donating (ethoxy) + strong electron-withdrawing (trifluoroethoxy)
3-Chloro-4-(2,2,2-trifluoroethoxy)benzaldehyde 3-Cl, 4-OCH₂CF₃ C₉H₆ClF₃O₂ 238.59 Electron-withdrawing (Cl and trifluoroethoxy) creates a highly polarized ring
4-(Benzyloxy)-3-hydroxybenzaldehyde 3-OH, 4-OCH₂C₆H₅ C₁₄H₁₂O₃ 228.24 Electron-donating (benzyloxy) + acidic phenol (OH)
4-(Difluoromethoxy)-3-methoxybenzaldehyde 3-OCH₃, 4-OCHF₂ C₉H₈F₂O₃ 202.16 Moderate electron-donating (methoxy) + weakly electron-withdrawing (difluoromethoxy)

Physicochemical Properties

  • Solubility: The trifluoroethoxy group enhances lipophilicity, making 3-(benzyloxy)-4-(trifluoroethoxy)benzaldehyde less water-soluble than non-fluorinated analogs like 4-(benzyloxy)-3-hydroxybenzaldehyde .
  • Boiling Point : The bulky benzyloxy group increases boiling point compared to smaller substituents (e.g., ethoxy in CAS 568554-00-7) .
  • Reactivity : The aldehyde group is more electrophilic in the presence of electron-withdrawing trifluoroethoxy, facilitating nucleophilic additions (e.g., chalcone synthesis) .

Biological Activity

3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde is an organic compound characterized by its unique structure that includes a benzaldehyde core substituted with benzyloxy and trifluoroethoxy groups. This compound has garnered interest in various fields, including medicinal chemistry and biochemistry, due to its potential biological activities.

Chemical Structure and Properties

The molecular formula of this compound is C16H14F3O3C_{16}H_{14}F_3O_3. The presence of the trifluoroethoxy group enhances the compound's lipophilicity and can influence its interaction with biological targets.

The biological activity of this compound is hypothesized to arise from its ability to interact with specific molecular targets, potentially influencing various biochemical pathways. The electron-withdrawing trifluoroethoxy group may modulate the reactivity of the aldehyde functional group, making it a candidate for further investigation in enzyme inhibition and receptor binding studies.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related benzaldehyde derivatives show promising results against various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have shown that similar benzaldehyde derivatives can induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction. Further research is necessary to elucidate the specific pathways affected by this compound.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of growth in Gram-positive bacteria
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionPotential inhibition of specific metabolic enzymes

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of benzaldehyde derivatives found that compounds with similar substituents exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study suggested that the presence of electron-withdrawing groups like trifluoroethoxy enhanced their efficacy (Reference: ).
  • Anticancer Activity : In vitro studies on cancer cell lines treated with related benzaldehyde compounds demonstrated a dose-dependent increase in apoptosis markers. These findings indicate that the structural modifications present in this compound could similarly affect cancer cell viability (Reference: ).

Q & A

Q. What are the common synthetic routes for 3-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzaldehyde?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the benzaldehyde core. A representative approach includes:

Benzyloxy Introduction : Protect the hydroxyl group at the 3-position using benzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .

Trifluoroethoxy Introduction : React the 4-hydroxyl group with 2,2,2-trifluoroethyl iodide or trifluoroethanol in the presence of a base (e.g., NaH) .

  • Critical Step : Purification via column chromatography (silica gel, hexane/EtOAc gradient) ensures removal of unreacted intermediates.
  • Yield Optimization : Varying reaction temperatures (40–80°C) and stoichiometric ratios (1:1.2 aldehyde:alkylating agent) can improve yields (reported 60–75%) .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :
  • IR Spectroscopy : Key peaks include the aldehyde C=O stretch (~1700 cm⁻¹), C-O-C stretches (benzyloxy: ~1250 cm⁻¹; trifluoroethoxy: ~1100 cm⁻¹), and aromatic C-H stretches (~3000 cm⁻¹) .
  • NMR :
  • ¹H NMR : Aldehyde proton at δ 9.8–10.0 ppm; benzyloxy -OCH₂Ph protons as a singlet at δ 4.8–5.2 ppm; trifluoroethoxy -OCH₂CF₃ as a quartet (J = 8–10 Hz) at δ 4.4–4.6 ppm .
  • ¹³C NMR : Aldehyde carbon at δ 190–195 ppm; CF₃ group at δ 122–125 ppm (q, J = 280–300 Hz) .

Advanced Research Questions

Q. How does the substitution pattern (benzyloxy and trifluoroethoxy groups) influence reactivity in cross-coupling reactions?

  • Methodological Answer :
  • Steric Effects : The bulky benzyloxy group at the 3-position hinders electrophilic substitution at adjacent positions, directing reactions (e.g., Suzuki coupling) to the 5-position .
  • Electronic Effects : The electron-withdrawing trifluoroethoxy group activates the aldehyde for nucleophilic additions (e.g., Grignard reactions) but deactivates the ring toward electrophilic substitution .
  • Case Study : In Pd-catalyzed couplings, brominated derivatives (e.g., 2-bromo analogs) show higher reactivity than chloro derivatives due to better leaving-group ability .

Q. What are the challenges in optimizing reaction yields, and how can contradictory literature data be resolved?

  • Methodological Answer :
  • Common Challenges :
  • By-Product Formation : Over-alkylation at the 4-position can occur if excess trifluoroethylating agent is used. Monitor via TLC and adjust stoichiometry .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve alkylation efficiency but may require stringent drying to avoid hydrolysis .
  • Addressing Contradictions :
  • Compare reaction conditions (e.g., temperature, catalyst loading) across studies. For example, yields of 70% reported in DMF at 60°C vs. 50% in THF at 40°C suggest solvent-dependent kinetics .
  • Use DOE (Design of Experiments) to systematically evaluate variables like base strength (NaH vs. K₂CO₃) .

Q. How can structure-activity relationships (SAR) guide the design of bioactive derivatives?

  • Methodological Answer :
  • Key Modifications :
  • Benzyloxy Group Replacement : Substituting with smaller alkoxy groups (e.g., methoxy) reduces steric hindrance, enhancing binding to hydrophobic enzyme pockets .
  • Trifluoroethoxy Position : Shifting to the 5-position (vs. 4-position) alters electronic density, impacting interactions with targets like DNA or kinases .
  • Case Study : Derivatives with electron-withdrawing groups (e.g., -CF₃) show improved antimicrobial activity due to increased membrane permeability .

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